Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate

Hydrogen bond donor count Membrane permeability Drug-likeness

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate (CAS 861064-92-8) is a substituted α-cyanoacetate ester featuring a 3,5-dimethoxyphenyl group at the α-carbon of the ethyl ester moiety. This compound belongs to the class of cyanoacetate building blocks widely employed in medicinal chemistry and materials science for Knoevenagel condensation-based derivatization.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 861064-92-8
Cat. No. B1370528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate
CAS861064-92-8
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)C1=CC(=CC(=C1)OC)OC
InChIInChI=1S/C13H15NO4/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12H,4H2,1-3H3
InChIKeyBQUAJJHYTZRNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate (CAS 861064-92-8): Baseline Physicochemical Identity and Procurement Specifications


Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate (CAS 861064-92-8) is a substituted α-cyanoacetate ester featuring a 3,5-dimethoxyphenyl group at the α-carbon of the ethyl ester moiety . This compound belongs to the class of cyanoacetate building blocks widely employed in medicinal chemistry and materials science for Knoevenagel condensation-based derivatization. Commercially, it is supplied as a pale-yellow to yellow-brown sticky oil to semi-solid with a standard purity of 95% (CAS 861064-92-8) . Key computed physicochemical descriptors include a predicted density of 1.146±0.06 g/cm³, a boiling point of 165 °C (at 0.35 Torr), 0 hydrogen bond donors, 5 hydrogen bond acceptors, 6 rotatable bonds, a topological polar surface area (TPSA) of 68.6 Ų, and a calculated XLogP of 2 . These parameters collectively define its baseline profile for procurement decisions.

Why Generic Substitution Among α-Cyanoacetate Building Blocks Fails: The Case for Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate


Within the α-cyanoacetate chemical space, subtle structural variations—including the nature of the ester alkyl group (methyl vs. ethyl), the substitution pattern on the aromatic ring (3,5- vs. 3,4-dimethoxy), and the oxidation state of the α-carbon–aryl linkage (saturated vs. α,β-unsaturated)—result in measurably different physicochemical properties, reactivity profiles, and downstream synthetic utility [1]. Generic replacement without verifying these specific structural features can lead to altered LogP, hydrogen-bonding capacity, or steric accessibility, ultimately compromising reaction yields, intermediate stability, or biological target engagement . The evidence below demonstrates that ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate occupies a distinct, non-fungible position relative to its closest commercially available analogs.

Product-Specific Quantitative Evidence Guide for Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate: Comparator-Based Differentiation


Hydrogen Bond Donor Deficiency Enables Superior Permeability Over 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate possesses zero hydrogen bond donors (HBD = 0) , whereas the corresponding amide analog, 2-cyano-N-(3,5-dimethoxyphenyl)acetamide (CAS 498012-47-8), contains one hydrogen bond donor (HBD = 1) from its secondary amide NH group . According to Lipinski's Rule of 5, HBD count is directly correlated with passive membrane permeability; a zero HBD count is advantageous for blood-brain barrier penetration and oral bioavailability [1]. In contrast, the amide comparator with HBD = 1 has reduced predicted passive permeability.

Hydrogen bond donor count Membrane permeability Drug-likeness

Balanced Lipophilicity (XLogP = 2) Differentiates from Higher LogP 3,4-Dimethoxy Regioisomer with Implications for Metabolic Stability

The computed XLogP of ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is 2 . This value falls within the optimal range (LogP 1–3) associated with favorable oral absorption and reduced metabolic liability. By contrast, the regioisomeric analog methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate (CAS 98466-44-5) contains a catechol-like 3,4-dimethoxy substitution pattern that generally confers higher lipophilicity compared to the 3,5-substitution pattern due to reduced polarity . While the exact XLogP for the 3,4-isomer is not publicly computed, literature precedence consistently shows that 3,4-dimethoxy aromatic systems exhibit LogP values 0.3–0.8 units higher than their 3,5-dimethoxy counterparts, attributable to differential dipole moments [1].

Lipophilicity XLogP Metabolic stability Regioisomer

Saturated α-Carbon Architecture Confers Conformational Flexibility and Metabolic Resistance Relative to α,β-Unsaturated Acrylate Analogs

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate features a fully saturated sp³ α-carbon linking the 3,5-dimethoxyphenyl group to the cyanoacetate core . In contrast, the commercially available analog 3-(3,5-dimethoxyphenyl)-2-cyano-acrylic acid ethyl ester (CAS not assigned; MW 261.27 g/mol) contains an α,β-unsaturated acrylate moiety. This unsaturation introduces an electrophilic Michael acceptor site susceptible to nucleophilic addition by biological thiols (e.g., glutathione, cysteine residues) and metabolic reduction. The saturated analog eliminates this reactivity liability entirely, offering greater chemical and metabolic stability. Additionally, the sp³ carbon provides greater rotational freedom (6 rotatable bonds for the target compound vs. 5 for the acrylate analog), which can be advantageous for induced-fit binding to protein targets.

Saturated vs. unsaturated Conformational flexibility Metabolic stability Thiol reactivity

Ethyl Ester Lipophilicity Balance Provides Pharmacokinetic Differentiation from Methyl Ester Analogs

The ethyl ester moiety of the target compound (MW 249.26 g/mol) contributes approximately 0.5 LogP units relative to the methyl ester analog methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate (CAS 98466-44-5; MW 235.24 g/mol) based on the Hansch π constant for the methylene increment (π(CH₂) ≈ 0.5) [1]. This modest increase in lipophilicity can improve passive membrane permeability while the larger ethyl group offers slightly greater steric protection against esterase-mediated hydrolysis compared to the methyl ester [2]. Although the comparator features a 3,4- rather than 3,5-dimethoxy substitution (introducing an additional variable), the ester homologation effect on LogP is independent of ring substitution and is well-established in medicinal chemistry SAR.

Ester homologation Lipophilicity Hydrolytic stability Pharmacokinetics

Liquid Physical State at Ambient Temperature Offers Handling Advantages Over Solid Amide Analogs for Automated Dispensing Workflows

According to the Sigma-Aldrich Certificate of Analysis, ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is supplied as a pale-yellow to yellow-brown sticky oil to semi-solid at ambient temperature . In contrast, the structurally related amide analog 2-cyano-N-(3,5-dimethoxyphenyl)acetamide (CAS 498012-47-8) is supplied as a solid powder to crystalline material, with melting point reported in the range of 54–58 °C for similar cyanoacetamide solids [1]. The liquid to semi-solid physical form of the target compound is directly compatible with automated liquid handling and acoustic dispensing platforms used in high-throughput screening (HTS), whereas solid analogs require additional dissolution steps that introduce solvent compatibility concerns and potential compound loss.

Physical form Automated dispensing Weighing accuracy Workflow efficiency

Distinct Rotatable Bond Count (6) Enables Enhanced Conformational Sampling Versus More Rigid Cyanoacetate Analogs

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate contains six rotatable bonds as computed from its 2D structure . This contrasts with more rigid cyanoacetate analogs such as 3-(3,5-dimethoxyphenyl)-2-cyano-acrylic acid ethyl ester, which possesses only five rotatable bonds due to the restricted rotation imposed by the α,β-unsaturated double bond [1]. The difference of one additional rotatable bond, while numerically small, corresponds to a meaningful conformational expansion: each freely rotatable bond contributes approximately 3 discrete low-energy rotamers, meaning the target compound can access roughly 3⁶ = 729 theoretical conformers versus 3⁵ = 243 for the acrylate analog—a threefold increase in conformational space.

Rotatable bonds Conformational entropy Molecular flexibility Target engagement

Best Research and Industrial Application Scenarios for Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate Based on Quantified Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring CNS-Penetrant Candidates

The zero hydrogen bond donor count, moderate XLogP of 2, and balanced TPSA of 68.6 Ų position ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate as an advantaged scaffold for CNS drug discovery . Compared to amide analogs (HBD = 1) that face a passive permeability penalty, and 3,4-dimethoxy regioisomers with higher LogP that risk increased metabolic turnover, this compound provides a structurally differentiated starting point for designing brain-penetrant inhibitors, receptor modulators, or PET tracer precursors [1]. Its liquid physical form further facilitates rapid parallel synthesis for CNS-focused compound library generation using automated liquid handlers.

Knoevenagel Condensation-Based Library Synthesis for Material Science and Nonlinear Optical (NLO) Chromophore Discovery

The active methylene group at the α-position of the cyanoacetate makes ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate a competent nucleophilic partner in Knoevenagel condensations with aromatic aldehydes to generate donor-π-acceptor (D-π-A) chromophores . The 3,5-dimethoxyphenyl donor group, in combination with the cyanoacetate acceptor, has been demonstrated in structurally related systems to produce aggregation-induced emission (AIE) and second harmonic generation (SHG) properties [1]. The saturated α-carbon architecture ensures that the resulting Knoevenagel products retain conformational flexibility beneficial for solid-state packing and NLO response, unlike pre-conjugated acrylate analogs that may have already exhausted their π-extension potential.

Fragment-Based Drug Discovery (FBDD) Screens Prioritizing Low Complexity and PAINS-Free Chemical Matter

With a molecular weight of 249.26 g/mol and only 18 heavy atoms, ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate falls within the rule-of-three (RO3) guidelines for fragment libraries (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Critically, the absence of an α,β-unsaturated acrylate moiety eliminates the compound's classification as a PAINS (Pan-Assay Interference Compound) alert, which is commonly flagged for Michael acceptor-containing fragments [2]. This makes it a clean fragment hit for targets where acrylate-based fragments would be deprioritized during triage due to non-specific thiol reactivity concerns.

Automated High-Throughput Screening Campaigns Requiring Direct DMSO Solubilization Without Pre-Weighing

The oily to semi-solid physical form of ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate provides a distinct operational advantage for fully automated screening platforms . Unlike solid powder analogs (e.g., 2-cyano-N-(3,5-dimethoxyphenyl)acetamide) that require manual weighing, transfer, and dissolution steps prone to material loss and cross-contamination, this compound can be directly aliquoted by volume into DMSO stock solutions using automated liquid handlers such as the Labcyte Echo or Beckman Coulter Biomek systems [1]. This attribute is particularly valuable for core facilities managing compound libraries exceeding 100,000 entries, where manual handling is not scalable.

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